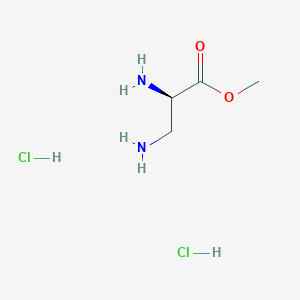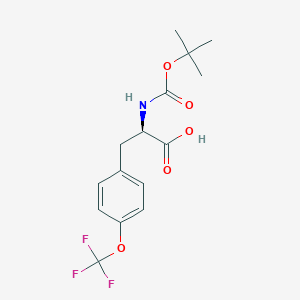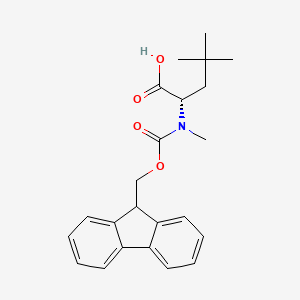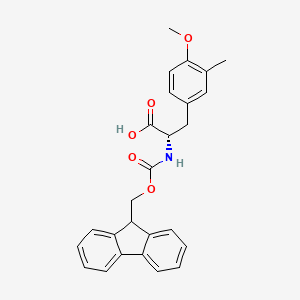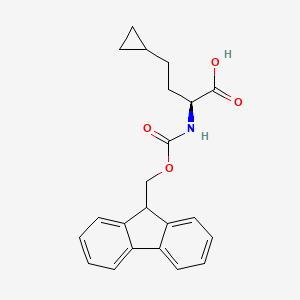
N-Fmoc-5,5-dimethyl-D-norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-5,5-dimethyl-D-norleucine: is a derivative of the amino acid norleucine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mildly basic conditions. The presence of the 5,5-dimethyl group enhances its hydrophobicity, making it a valuable building block in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-5,5-dimethyl-D-norleucine typically involves the following steps:
Protection of the Amino Group: The amino group of 5,5-dimethyl-D-norleucine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide.
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5,5-dimethyl-D-norleucine are reacted with Fmoc-Cl under controlled conditions to ensure high yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or diethylamine. This reaction is commonly used in peptide synthesis to expose the amino group for further coupling reactions.
Coupling Reactions: N-Fmoc-5,5-dimethyl-D-norleucine can undergo coupling reactions with other amino acids or peptide fragments using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: DCC or DIC in DMF or dichloromethane at room temperature or slightly elevated temperatures.
Major Products:
Deprotection: 5,5-dimethyl-D-norleucine.
Coupling: Peptide chains with this compound incorporated at specific positions.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: N-Fmoc-5,5-dimethyl-D-norleucine is widely used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic residues into peptides and proteins, enhancing their stability and biological activity.
Biology:
Protein Engineering: This compound is used to modify proteins to study their structure-function relationships and to develop proteins with enhanced properties.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents, particularly those targeting hydrophobic interactions.
Industry:
Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications, including enzyme inhibitors and diagnostic reagents.
Mecanismo De Acción
Mechanism:
Peptide Synthesis: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds.
Molecular Targets and Pathways: In biological systems, peptides containing N-Fmoc-5,5-dimethyl-D-norleucine can interact with specific proteins or receptors, influencing their activity and function.
Comparación Con Compuestos Similares
N-Fmoc-D-norleucine: Similar to N-Fmoc-5,5-dimethyl-D-norleucine but lacks the 5,5-dimethyl group, resulting in different hydrophobic properties.
N-Fmoc-L-leucine: Another Fmoc-protected amino acid with a different side chain, used in peptide synthesis for different structural and functional properties.
Uniqueness:
Hydrophobicity: The 5,5-dimethyl group in this compound enhances its hydrophobicity compared to other Fmoc-protected amino acids, making it particularly useful in the synthesis of hydrophobic peptides and proteins.
Stability: The Fmoc group provides stability during synthesis and can be easily removed under mild conditions, making it a versatile protecting group in peptide chemistry.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXGAUXGMHUSZ-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
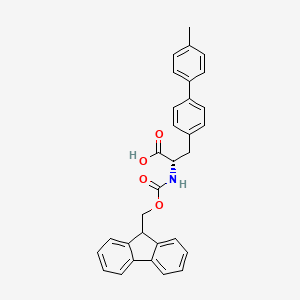

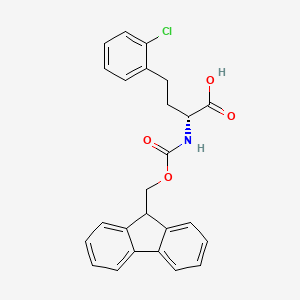


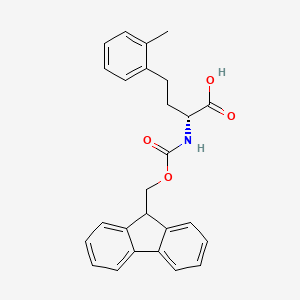
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B8178117.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid](/img/structure/B8178122.png)
